molecular formula C20H22F3N3O B5300246 2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5300246
M. Wt: 377.4 g/mol
InChI Key: QIOWWXDVFBFVTB-UHFFFAOYSA-N
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Description

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the formation of the piperazine ring.

    Substitution Reaction: The piperazine derivative is then subjected to a substitution reaction with 2-methylphenyl and 2-(trifluoromethyl)phenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence other signaling pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c1-15-6-2-5-9-18(15)26-12-10-25(11-13-26)14-19(27)24-17-8-4-3-7-16(17)20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWWXDVFBFVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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